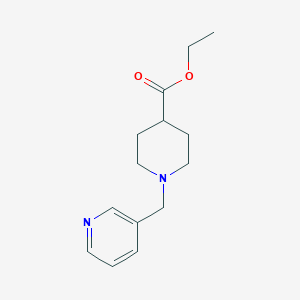

Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate

Description

Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate is a piperidine derivative featuring a 3-pyridylmethyl substituent at the nitrogen atom and an ethyl ester group at the 4-position. This compound belongs to a broader class of piperidine-based molecules, which are widely studied for their pharmacological and chemical properties. Piperidine derivatives are often explored as enzyme inhibitors, antimicrobial agents, or intermediates in drug synthesis due to their conformational flexibility and ability to interact with biological targets .

Properties

IUPAC Name |

ethyl 1-(pyridin-3-ylmethyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-14(17)13-5-8-16(9-6-13)11-12-4-3-7-15-10-12/h3-4,7,10,13H,2,5-6,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYCJXSMOQDUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353106 | |

| Record name | ethyl 1-(pyridin-3-ylmethyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138030-50-9 | |

| Record name | ethyl 1-(pyridin-3-ylmethyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Piperidine Ring Formation via Cyclization

The piperidine ring is typically synthesized through cyclization of linear precursors. A common method involves the Mannich reaction , where ethyl acetoacetate, formaldehyde, and ammonium acetate condense to form a piperidin-4-one intermediate. Subsequent reduction of the ketone group using sodium borohydride or catalytic hydrogenation yields piperidine-4-carboxylate derivatives. For example:

This method achieves yields of 70–85% under optimized conditions.

N-Alkylation for Pyridylmethyl Substitution

Introducing the 3-pyridylmethyl group requires N-alkylation of the piperidine nitrogen. Ethyl piperidine-4-carboxylate is treated with 3-(chloromethyl)pyridine in the presence of a base such as potassium carbonate or sodium hydride. The reaction proceeds via an SN2 mechanism in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile:

Yields range from 65% to 78%, depending on solvent purity and reaction time.

Detailed Synthetic Protocols

Two-Step Synthesis from Isonipecotic Acid

Step 1: Esterification of Isonipecotic Acid

Isonipecotic acid (piperidine-4-carboxylic acid) is esterified with ethanol using thionyl chloride (SOCl) as a catalyst:

Conditions :

-

Molar ratio (isonipecotic acid : SOCl : ethanol) = 1 : 4 : 50

-

Reaction time: 48 hours at reflux

Step 2: N-Alkylation with 3-Pyridylmethyl Chloride

The ethyl piperidine-4-carboxylate intermediate undergoes alkylation with 3-(chloromethyl)pyridine:

Optimized Parameters :

Alternative Routes and Modifications

One-Pot Reductive Amination

A streamlined approach combines piperidone reduction and N-alkylation in a single pot. Ethyl 4-oxopiperidine-1-carboxylate is treated with 3-pyridylmethylamine and a reducing agent (e.g., sodium cyanoborohydride):

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation accelerates the N-alkylation step, reducing reaction time from hours to minutes. Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances efficiency:

Comparative Analysis of Methods

| Method | Steps | Total Yield | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Two-Step (SOCl) | 2 | 68% | 60 hours | High intermediate purity |

| One-Pot Reductive Amination | 1 | 68% | 8 hours | Simplified workflow |

| Microwave-Assisted | 2 | 81% | 1 hour | Rapid kinetics, energy-efficient |

Challenges and Optimization Strategies

Byproduct Formation in N-Alkylation

Competing O-alkylation of the ester group can occur if the base is too strong. Mitigation strategies include:

Purification Difficulties

The polar nature of the product complicates isolation. Solutions involve:

-

Chromatography : Silica gel with ethyl acetate/hexane (3:7)

Industrial-Scale Considerations

For bulk production, continuous flow reactors improve heat transfer and reduce side reactions. Key parameters:

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate with its analogs, focusing on substituent effects, synthetic pathways, physicochemical properties, and bioactivity.

Key Observations :

- Substituent Reactivity: Bulky substituents (e.g., tosylquinoline in ) require harsh conditions (e.g., prolonged heating), whereas smaller groups (e.g., benzyl in ) achieve higher yields under milder protocols.

- Electronic Effects : Electron-withdrawing groups (e.g., 2-chlorobenzyl in ) may reduce nucleophilicity at the piperidine nitrogen, slowing alkylation.

Physicochemical Properties

Key Observations :

Key Observations :

- Antimicrobial Potential: Tosylquinoline derivatives () are structurally analogous to fluoroquinolones, suggesting DNA-targeting mechanisms.

- Enzyme Inhibition : Morpholine-pyrimidine derivatives () serve as precursors for potent DprE1 inhibitors, critical for tuberculosis treatment.

Biological Activity

Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine and pyridine moieties, which contribute to its biological activity. The presence of the ethyl ester group enhances its lipophilicity, potentially influencing its pharmacokinetics and receptor interactions.

The compound interacts with various biological targets, including receptors and enzymes. Its mechanism of action may involve:

- Enzyme Inhibition : this compound can inhibit enzymes involved in metabolic pathways, thus modulating cellular functions.

- Receptor Binding : It may bind to specific receptors, altering signaling pathways that affect cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound's structure allows it to effectively disrupt bacterial cell processes.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Studies have reported that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways.

Case Study: Apoptosis Induction

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:

- Increased Caspase Activity : A significant increase in caspase-3 and caspase-9 activities was observed, indicating activation of the intrinsic apoptotic pathway.

- Cell Cycle Arrest : Flow cytometry analysis showed an accumulation of cells in the G0/G1 phase, suggesting inhibition of cell cycle progression.

These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

Research Findings

Recent studies have focused on optimizing the synthesis and evaluating the biological activities of this compound. For example:

- Synthesis Optimization : Researchers have developed more efficient synthetic routes that enhance yield and purity, facilitating further biological evaluation .

- Molecular Docking Studies : Computational studies indicate favorable binding affinities to target proteins associated with cancer and microbial resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.